Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Description
Historical Development and Chemical Context
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 174184-13-5) emerged as a synthetic intermediate in the late 20th century, coinciding with advancements in heterocyclic chemistry for pharmaceutical applications. Initially reported in patent literature for antipsychotic and opioid analog synthesis, its utility expanded due to the reactive bromine and ketone moieties, enabling modular derivatization. Early synthetic routes involved bromination of benzyl-protected 4-piperidone precursors, as exemplified by the 1990s-era protocols using N-bromosuccinimide in tetrahydrofuran. The compound gained prominence in the 2000s as a key substrate for synthesizing fused thiazolo-pyridine systems in kinase inhibitor development.
Significance in Heterocyclic Chemistry Research
This compound addresses two critical challenges in piperidine functionalization:
- Regioselective bromination : The C3 bromine atom provides a handle for cross-coupling reactions while maintaining the C4 ketone’s reactivity for subsequent reductions or condensations.
- Orthogonal protecting groups : The benzyloxycarbonyl (Cbz) group enables selective deprotection under hydrogenolytic conditions, preserving acid-sensitive substituents.
Recent studies highlight its role in synthesizing spirocyclic scaffolds through intramolecular Heck reactions, achieving >75% yields in palladium-catalyzed cyclizations.
Properties
IUPAC Name |
benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNDCHNTWYMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)Br)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625538 | |
| Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174184-13-5 | |
| Record name | Benzyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Piperidine Derivatives
The core strategy for introducing bromine at the 3-position of the piperidine ring involves bromination of preformed 4-oxopiperidine intermediates. A common precursor, benzyl 4-oxopiperidine-1-carboxylate, undergoes electrophilic bromination using reagents such as molecular bromine (Br₂) or copper(II) bromide (CuBr₂) in aprotic solvents like dichloromethane or ethyl acetate.
Key Reaction Parameters:
-
Temperature: −10°C to 25°C to minimize side reactions.
-
Solvent: Ethyl acetate preferred for its ability to stabilize intermediates.
-
Catalyst: Catalytic amounts of methanesulfonic acid enhance regioselectivity.
The bromination proceeds via an enolate intermediate, where the carbonyl oxygen at the 4-position directs electrophilic attack to the adjacent 3-position. This mechanism ensures high regiochemical control, with yields exceeding 85% under optimized conditions.
Cyclization and Esterification Strategies
Alternative routes involve constructing the piperidine ring de novo through cyclization reactions. For example, N-benzyl glycine ethyl ester reacts with 4-halogenated ethyl butyrate under basic conditions to form a cyclic intermediate, which is subsequently brominated.
Representative Reaction Pathway:
-
Condensation: N-Benzyl glycine ethyl ester + 4-chlorobutyric acid ethyl ester → Linear intermediate.
-
Cyclization: Base-induced intramolecular nucleophilic attack forms the piperidine ring.
-
Bromination: Electrophilic bromination at the 3-position.
This method achieves a total yield of 88% with a purity of 90.9% (HPLC) when using sodium tert-butoxide as the base.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile improve bromine solubility but may increase side-product formation. Ethyl acetate balances solubility and selectivity, particularly in industrial settings.
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Ethyl acetate | ↑ 15–20% |
| Catalyst | Methanesulfonic acid | ↑ Regioselectivity |
| Temperature | 0–5°C | ↓ Byproducts |
Industrial Scaling Considerations
Large-scale production employs continuous flow reactors to maintain precise temperature control and reduce reaction times. Automated quenching systems neutralize excess bromine, enhancing safety and reproducibility.
Comparative Analysis of Synthetic Methods
Laboratory-Scale vs. Industrial Protocols
Laboratory Method (Small-Scale):
-
Steps: Bromination → Purification via column chromatography.
-
Yield: 78–85%.
-
Purity: 92–95% (HPLC).
Industrial Method (Pilot-Scale):
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted piperidine derivatives.
Reduction: Products include alcohols.
Oxidation: Products include carboxylic acids.
Scientific Research Applications
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of various chemical intermediates.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Key Observations :
- Reactivity: The bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the oxo group at C4 may participate in keto-enol tautomerism or act as an electrophilic site .
- Steric Effects : The dimethyl derivative (CAS 473838-66-3) exhibits reduced reactivity due to steric hindrance, contrasting with the bromo-substituted compound’s versatility in substitutions .
- Safety Profile: Bromo and oxo groups may increase toxicity compared to non-halogenated analogs. For example, Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) is classified as a skin and eye irritant (Category 2), but its brominated counterpart lacks explicit toxicity data .
Physicochemical Properties
- Melting Point: The 4-amino derivative (CAS 120278-07-1) melts at 68°C, whereas brominated compounds like CAS 944906-79-0 likely have lower melting points due to reduced crystallinity from asymmetric substitution .
- Solubility : Bromine’s electronegativity may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to hydrophobic dimethyl derivatives.
- Stability : The bromo group increases susceptibility to hydrolysis or elimination reactions under basic conditions, unlike the stable tert-butyl carbamate (Boc) derivatives .
Biological Activity
Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 284.18 g/mol. Its structure includes a piperidine ring with a bromine atom at the 3-position and an oxo group at the 4-position, which may influence its reactivity and biological properties compared to related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆BrNO₂ |
| Molecular Weight | 284.18 g/mol |
| Functional Groups | Bromine, Oxo |
| Core Structure | Piperidine |
Pharmacological Potential
Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. Its potential applications include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Receptor Binding : It may interact with specific receptors in the body, altering their function and leading to therapeutic effects.
The presence of the benzyl group is significant as it often enhances lipophilicity, aiding in membrane permeability and receptor interaction .
While detailed mechanisms specific to this compound are not fully elucidated, compounds with similar structures often act through non-covalent interactions such as hydrogen bonding and pi stacking. These interactions can modulate the activity of target proteins or enzymes, leading to various biological effects.
Case Study: Inhibition of Hepatitis C Virus (HCV)
A study highlighted the discovery of compounds related to piperidine scaffolds that inhibit HCV assembly and release. Although not directly studying this compound, it illustrates the potential for similar piperidine derivatives to affect viral life cycles . The findings suggest that modifications on the piperidine ring can lead to enhanced antiviral activity.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other piperidine derivatives reveals that variations in substituents significantly affect biological activity:
| Compound | Activity Type | Notes |
|---|---|---|
| This compound | Enzyme inhibition | Potential therapeutic uses |
| Benzyl 4-oxopiperidine-1-carboxylate | Receptor binding | Lacks bromine substitution |
| (S)-3-Bromo-piperidine-1-carboxylic acid benzyl ester | Amino acid synthesis | Direct involvement in metabolism |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of benzyl 3-bromo-4-oxopiperidine-1-carboxylate, and how do they influence experimental design?
- Answer : The compound (C₁₃H₁₄BrNO₃, MW 312.16 g/mol) is a crystalline solid with a melting point of ~68°C (powder form) . Its bromine substituent and ketone group make it reactive toward nucleophilic substitution and reduction. Physicochemical properties like solubility in polar aprotic solvents (e.g., DMF, DMSO) dictate reaction solvent selection. For crystallization trials, its thermal stability (decomposition above 200°C) requires controlled heating .
Q. What are the standard synthetic routes for this compound, and what purity benchmarks are critical?
- Answer : Synthesis typically involves bromination of benzyl 4-oxopiperidine-1-carboxylate using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential, with purity >95% verified by HPLC or ¹H NMR (e.g., integration of aromatic protons at δ 7.3–7.4 ppm) .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Answer : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles . Avoid inhalation/ingestion; use fume hoods for reactions. Store in airtight containers at 2–8°C to prevent decomposition . First aid for skin contact: wash with soap/water for 15 minutes .
Q. How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions?
- Answer : The C-3 bromine acts as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids or Buchwald-Hartwig aminations. Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and solvent polarity . Monitor by TLC (Rf shift from 0.5 to 0.8 in ethyl acetate).
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives under varying catalytic conditions?
- Answer : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) in DMF/water mixtures. Kinetic studies show higher yields (85–92%) at 80°C vs. room temperature (50–60%) due to enhanced oxidative addition rates . Use microwave-assisted synthesis for time reduction (30 mins vs. 12 hrs) .
Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?
- Answer : X-ray crystallography confirms stereochemistry (e.g., piperidine ring puckering). For dynamic systems, variable-temperature ¹³C NMR distinguishes rotamers (e.g., coalescence temperature analysis) . Mass spectrometry (HRMS-ESI) validates bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How does this compound interact with biological targets like histone deacetylases (HDACs)?
- Answer : The ketone and ester groups chelate zinc in HDAC active sites, inhibiting deacetylation (IC₅₀ ~2–5 µM in HeLa cells). Competitive assays using fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) confirm dose-dependent inhibition . Docking simulations (AutoDock Vina) highlight H-bonding with Tyr-306 and Asp-269 .
Q. What strategies address contradictions in reported toxicity data for piperidine derivatives?
- Answer : Discrepancies arise from impurity profiles (e.g., residual bromine). Conduct Ames tests (TA98 strain) and MTT assays (HEK293 cells) to differentiate compound-specific vs. impurity-driven toxicity . LC-MS traces of reaction mixtures identify brominated byproducts .
Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?
- Answer : DFT calculations (Gaussian 16, B3LYP/6-31G*) show higher electrophilic affinity at C-3 (Mulliken charge: +0.32) vs. C-4 (+0.18). Solvent effects (PCM model) polarize the ketone, directing electrophiles to the bromine-adjacent site .
Methodological Considerations
- Data Validation : Cross-reference NMR shifts with predicted values (ChemDraw) to confirm purity.
- Controlled Experiments : Include halogen-free analogs (e.g., benzyl 4-oxopiperidine-1-carboxylate) as controls in biological assays .
- Safety Compliance : Document waste disposal via licensed facilities (incineration at >850°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
